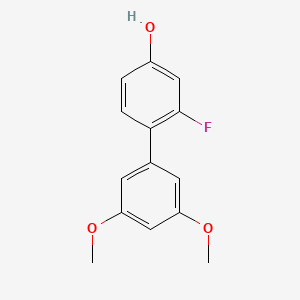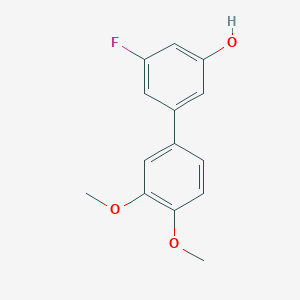
5-(2,5-Dimethoxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethoxyphenyl)-3-fluorophenol (95%) is a phenol compound that has a wide range of scientific applications and is used in many research laboratories. It is also known as 5-DMPF-3-FP, and has been studied extensively in the scientific literature. This compound is a white, crystalline solid and has a melting point of approximately 115°C. It is soluble in a variety of organic solvents, including methanol, ethanol, and acetonitrile. 5-DMPF-3-FP has a variety of uses in the laboratory, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye.
Aplicaciones Científicas De Investigación
5-DMPF-3-FP has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-DMPF-3-FP is used in the synthesis of polymers and other materials for use in biomedical applications.
Mecanismo De Acción
The mechanism of action of 5-DMPF-3-FP is not well understood. However, it is believed that the compound acts as an electron-rich species that can facilitate electron transfer reactions. In addition, it is believed that the compound can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPF-3-FP have not been extensively studied. However, it is believed that the compound can act as an antioxidant and may have anti-inflammatory and anti-cancer effects. In addition, 5-DMPF-3-FP has been shown to inhibit the activity of several enzymes, including cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DMPF-3-FP in laboratory experiments is its versatility. The compound can be used in a variety of reactions and is relatively easy to obtain and handle. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DMPF-3-FP in laboratory experiments. The compound is not very soluble in water and can be difficult to dissolve in some solvents. In addition, the compound is toxic and should be handled with caution.
Direcciones Futuras
There are many potential future directions for research involving 5-DMPF-3-FP. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further studies into the mechanism of action of the compound and its potential applications in drug development and biomedical research are needed. Finally, further research into the synthesis of the compound and its use as a catalyst for chemical reactions is also needed.
Métodos De Síntesis
5-DMPF-3-FP can be synthesized by a variety of methods. One method involves the reaction of 2,5-dimethoxyphenol with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction yields a mixture of the desired 5-DMPF-3-FP and the by-product 3-fluorophenol. The desired product can then be isolated by column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZPYYFIDADJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684384 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-26-2 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














